molecular formula C10H13F3N4O B15058145 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one

Katalognummer: B15058145
Molekulargewicht: 262.23 g/mol
InChI-Schlüssel: GHAUOBNDYQHMBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrimidine core, which is substituted with an aminopyrrolidine group, a methyl group, and a trifluoromethyl group. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes substitution reactions to introduce the aminopyrrolidine, methyl, and trifluoromethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Wissenschaftliche Forschungsanwendungen

2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a component in chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 2-(3-Aminopyrrolidin-1-yl)-4-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • 2-(3-Aminopyrrolidin-1-yl)-3-methyl-5-(trifluoromethyl)pyrimidin-4(3H)-one
  • 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(difluoromethyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C10H13F3N4O

Molekulargewicht

262.23 g/mol

IUPAC-Name

2-(3-aminopyrrolidin-1-yl)-3-methyl-6-(trifluoromethyl)pyrimidin-4-one

InChI

InChI=1S/C10H13F3N4O/c1-16-8(18)4-7(10(11,12)13)15-9(16)17-3-2-6(14)5-17/h4,6H,2-3,5,14H2,1H3

InChI-Schlüssel

GHAUOBNDYQHMBO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C=C(N=C1N2CCC(C2)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.